molecular formula C12H21NO4 B150877 trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid CAS No. 233661-54-6

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Cat. No. B150877
CAS RN: 233661-54-6
M. Wt: 243.3 g/mol
InChI Key: QJEQJDJFJWWURK-RKDXNWHRSA-N
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Description

“trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid” is a derivative of trans-2-aminocyclohexanecarboxylic acid, which is an important building block for the synthesis of various compounds, including unnatural amino acids and helical β-peptides. It is an important intermediate in fine chemical products and has a wide range of uses in medicine, food, pesticides, and daily chemicals .


Synthesis Analysis

The synthesis of “trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid” involves the use of cyclohexanecarboxylic acid as a raw material. Under the conditions of Et3N/MeOH, it reacts with di-tert-butyl dicarbonate (Boc2O) to perform Boc protection, producing the target compound . This process is industrially feasible for the preparation of isomerically pure trans-4-amino-1-cyclohexanecarboxylic acid derivatives that are useful building blocks in the synthesis of several pharmacologically active compounds .


Molecular Structure Analysis

The molecular formula of “trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid” is C12H21NO4 . The compound has a molecular weight of 243.30 g/mol . The IUPAC name is (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid .


Chemical Reactions Analysis

The functionalization of carbon-based quantum dots with amino acids, reflecting the chemical versatility of “trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid”, is explored for enhancing electronic and optical properties. After the completion of the reaction, TLC was followed by the addition of 5ml of water and pH adjustment to 3 with 1M HCl solution .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.30 g/mol . The IUPAC name is (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid . The InChI code is 1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 .

Scientific Research Applications

Peptide Foldamers and Self-Assembled Nanostructures

Boc-1,2-trans-ACHC-OH is a cyclic β-amino acid that plays a crucial role in designing peptide foldamers and self-assembled nanostructures. Researchers have explored its enantiomers (both cis and trans forms) for constructing novel peptide-based materials. These structures exhibit unique properties, such as stability, rigidity, and predictable secondary structures. By incorporating Boc-1,2-trans-ACHC-OH into peptide sequences, scientists can engineer functional nanomaterials for drug delivery, tissue engineering, and biosensing applications .

Proteomics Research

Boc-1,2-trans-ACHC-OH is a specialty product used in proteomics research. Its molecular weight of 243.31 makes it suitable for studying protein interactions, post-translational modifications, and protein folding. Researchers employ this compound to label peptides, synthesize peptide libraries, and investigate protein-ligand interactions. Understanding proteomics is essential for advancing personalized medicine, disease diagnostics, and drug development .

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-1,2-trans-ACHC-OH serves as a protecting group for amino acids during peptide chain assembly. The tert-butoxycarbonyl (Boc) moiety shields the amino group, allowing controlled stepwise synthesis. Researchers use SPPS to create custom peptides for studying protein function, receptor binding, and enzyme activity. Boc-1,2-trans-ACHC-OH contributes to the efficient construction of complex peptide sequences .

properties

IUPAC Name

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEQJDJFJWWURK-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

CAS RN

233661-54-6
Record name (1R,2R)-2-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID
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